ethyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate
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Description
Ethyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.09397721 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is suggested that the compound might be related to the family oftropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system, particularly the cholinergic system.
Mode of Action
Tropane alkaloids, which this compound may be related to, generally work by binding to and inhibiting the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the nervous system . This can lead to a variety of effects, depending on the specific receptor subtype and location within the body.
Biochemical Pathways
Given the potential relation to tropane alkaloids, it can be inferred that the compound may influence pathways involving the neurotransmitter acetylcholine . This could potentially affect a wide range of physiological processes, from muscle contraction to memory formation.
Result of Action
If the compound does indeed act similarly to tropane alkaloids, it could potentially lead to a variety of effects depending on the specific receptors and tissues involved .
Biological Activity
Ethyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-functional structure that includes heterocyclic rings containing nitrogen and sulfur atoms. Its molecular formula is C22H19N3O4S with a molecular weight of approximately 421.5 g/mol. The intricate arrangement of atoms contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H19N3O4S |
Molecular Weight | 421.5 g/mol |
CAS Number | 1021231-54-8 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Heterocyclic Framework : Utilizing advanced organic chemistry techniques to construct the tricyclic structure.
- Acylation Reaction : Involving the introduction of the acetamido group.
- Esterification : Finalizing the compound through ester formation with ethyl benzoate.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could bind to specific receptors influencing signal transduction pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens.
- Study Reference: A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines by modulating cell cycle progression.
- Study Reference: In vitro tests indicated a reduction in cell viability in breast cancer cell lines treated with the compound.
-
Neuroprotective Effects : Some findings suggest potential neuroprotective properties through antioxidant mechanisms.
- Study Reference: A study involving animal models showed reduced oxidative stress markers following treatment with related compounds.
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-2-28-21(27)13-7-3-5-9-15(13)23-17(25)11-24-12-22-18-14-8-4-6-10-16(14)29-19(18)20(24)26/h3-10,12H,2,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRDGUVDUUOCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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